4-Chloro-2-nitrophenyl Isothiocyanate
Description
Significance of Isothiocyanates in Organic and Medicinal Chemistry Research
Isothiocyanates (R-N=C=S) are a class of organic compounds characterized by their highly reactive heterocumulene functional group. This reactivity makes them valuable intermediates in organic synthesis, serving as precursors for a wide array of sulfur and nitrogen-containing heterocyclic compounds. amanote.com In medicinal chemistry, isothiocyanates have garnered significant attention due to their diverse biological activities. chemrxiv.org Naturally occurring isothiocyanates, found in cruciferous vegetables, have been associated with various health benefits, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net This has spurred extensive research into both natural and synthetic isothiocyanates as potential therapeutic agents. Their biological effects are often attributed to their ability to react with cellular nucleophiles, thereby modulating various signaling pathways. cbijournal.com
Overview of Research Trajectories for Halogenated Nitrophenyl Isothiocyanates
The introduction of halogen and nitro groups onto the phenyl ring of an isothiocyanate significantly influences its electronic properties and reactivity. Halogenated nitrophenyl isothiocyanates are generally considered to be electron-deficient aromatic systems, a characteristic that enhances the electrophilicity of the isothiocyanate carbon atom. This heightened reactivity makes them particularly useful in the synthesis of a variety of derivatives.
Research involving these compounds has largely focused on their utility as building blocks for more complex molecules with potential pharmacological applications. The isothiocyanate group serves as a handle for the introduction of diverse functionalities through reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of thioureas, thiocarbamates, and dithiocarbamates, respectively. These derivatives, in turn, can be cyclized to form a wide range of heterocyclic systems. techscience.com The presence of the chloro and nitro substituents on the aromatic ring can also be exploited for further functionalization or to modulate the biological activity of the final products. Consequently, the research trajectory for halogenated nitrophenyl isothiocyanates is predominantly centered on their application in the synthesis of novel compounds for biological screening, particularly in the areas of antimicrobial and anticancer drug discovery.
Chemical Properties of 4-Chloro-2-nitrophenyl Isothiocyanate
The fundamental chemical and physical properties of this compound are summarized in the interactive table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value |
| Molecular Formula | C₇H₃ClN₂O₂S |
| Molecular Weight | 214.63 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 95-99 °C |
| CAS Number | 23165-64-2 |
Note: The data in this table is compiled from various chemical databases. ijnrd.org
Synthesis of this compound
The synthesis of aryl isothiocyanates, particularly those bearing electron-withdrawing groups like this compound, typically starts from the corresponding aniline (B41778) derivative, in this case, 4-chloro-2-nitroaniline (B28928). Several methods have been developed for this transformation, aiming to overcome the challenges posed by the reduced nucleophilicity of the amino group in such electron-deficient systems.
One common approach involves the reaction of the aniline with a thiocarbonyl transfer reagent. A two-step process using chlorothionoformate has been shown to be effective for the synthesis of isothiocyanates from electron-deficient amines. chemrxiv.org Another widely used method is the decomposition of in situ generated dithiocarbamate (B8719985) salts. This involves the reaction of the primary amine with carbon disulfide in the presence of a base, followed by treatment with a desulfurizing agent. rsc.org
Reactivity and Research Applications
The reactivity of this compound is dominated by the electrophilic nature of the central carbon atom in the -N=C=S group. This makes it susceptible to nucleophilic attack, a property that is extensively utilized in organic synthesis.
Use as a Synthetic Intermediate
This compound is a valuable intermediate in the synthesis of a variety of organic compounds. Its reaction with primary and secondary amines is a straightforward method for the preparation of substituted thioureas. These thiourea (B124793) derivatives can be further elaborated or may themselves be the target molecules for biological evaluation. For instance, various thiourea derivatives have been investigated for their potential antimicrobial and antitubercular activities. researchgate.net
Furthermore, this isothiocyanate serves as a precursor for the synthesis of diverse heterocyclic compounds. The isothiocyanate functionality can be incorporated into a ring system through cyclization reactions, leading to the formation of thiazoles, thiadiazoles, triazoles, and other heterocycles of medicinal interest. nih.gov For example, it has been used in the synthesis of substituted thiocarboxamides and carboxamides which have shown potential anthelmintic and antimicrobial properties. The presence of the nitro group also opens up possibilities for further synthetic transformations, such as reduction to an amino group, which can then be used to construct fused heterocyclic systems.
The following table provides a summary of the types of compounds synthesized using this compound and their associated research focus.
| Derivative Class | Research Focus |
| Substituted Thioureas | Antimicrobial, Antitubercular Activity |
| Thiocarboxamides | Anthelmintic, Antimicrobial Properties |
| Carboxamides | Anthelmintic, Antimicrobial Properties |
| Heterocyclic Compounds (e.g., Thiazoles, Oxadiazoles) | Anticancer, Antimicrobial Activity |
Structure
3D Structure
Properties
Molecular Formula |
C7H3ClN2O2S |
|---|---|
Molecular Weight |
214.63 g/mol |
IUPAC Name |
4-chloro-1-isothiocyanato-2-nitrobenzene |
InChI |
InChI=1S/C7H3ClN2O2S/c8-5-1-2-6(9-4-13)7(3-5)10(11)12/h1-3H |
InChI Key |
ULHUAASNNYZANX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])N=C=S |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Nitrophenyl Isothiocyanate
Nucleophilic Addition Reactions Involving the Isothiocyanate Moiety
The primary mode of reaction for 4-Chloro-2-nitrophenyl isothiocyanate involves the nucleophilic addition to the central carbon atom of the isothiocyanate group (-N=C=S). This reaction is driven by the electrophilic nature of this carbon, which is susceptible to attack by a variety of nucleophiles.
Synthesis of N,N'-Disubstituted Thiourea (B124793) Derivatives
The reaction of isothiocyanates with primary and secondary amines is a well-established and efficient method for the synthesis of N,N'-disubstituted thiourea derivatives. researchgate.netnih.gov This reaction proceeds through a nucleophilic addition mechanism where the amine nitrogen attacks the electrophilic carbon of the isothiocyanate group.
The general reaction is as follows:
In the case of this compound, the electron-withdrawing groups on the aromatic ring enhance the electrophilicity of the isothiocyanate carbon, facilitating the reaction. nih.gov The synthesis can be carried out under various conditions, including in organic solvents like dichloromethane (B109758) or under mechanochemical ball milling conditions, which can offer a more environmentally friendly approach. nih.govanalis.com.my
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
| This compound | Primary/Secondary Amine | N-(4-chloro-2-nitrophenyl)-N'-substituted thiourea | Organic Solvent or Ball Milling | nih.gov |
| Phenyl isothiocyanate | Amines | N,N'-disubstituted thioureas | Water | researchgate.net |
| 1-Naphthyl isothiocyanate | Phenylenediamines | Disubstituted thiourea derivatives | Dichloromethane, reflux | analis.com.my |
Formation of Thiosemicarbazides and Related Structures
Thiosemicarbazides are valuable intermediates in the synthesis of various heterocyclic compounds, particularly thiadiazoles. nih.govresearchgate.net They are typically synthesized through the reaction of an isothiocyanate with a hydrazine (B178648) derivative. nih.govgoogle.com
The reaction of this compound with hydrazine or its derivatives would proceed via nucleophilic attack of the terminal nitrogen of the hydrazine on the isothiocyanate carbon, leading to the formation of a 4-(4-chloro-2-nitrophenyl)thiosemicarbazide.
These thiosemicarbazide (B42300) intermediates can then be used in subsequent cyclization reactions to form five-membered heterocyclic rings like 1,3,4-thiadiazoles. sbq.org.brjocpr.com The synthesis often involves the reaction of the thiosemicarbazide with reagents like acyl chlorides or aldehydes, followed by cyclization. sbq.org.brjocpr.com
| Reactant 1 | Reactant 2 | Intermediate | Final Product | Reference |
| Phenyl isothiocyanate | Hydrazine hydrate (B1144303) | Phenylthiosemicarbazide | Thiadiazole derivatives | nih.gov |
| 4-substitutedphenyl isothiocyanade | Hydrazine monohydrate | Thiosemicarbazide derivatives | - | google.com |
| Acid hydrazides | Phenyl isothiocyanate | Acriloyl thiosemicarbazides | - | researchgate.net |
Reactions with Primary and Secondary Amines
As previously mentioned in the synthesis of thiourea derivatives, this compound readily reacts with both primary and secondary amines. rsc.org The nucleophilic nitrogen of the amine adds to the electrophilic carbon of the isothiocyanate, resulting in the formation of a stable thiourea. google.com
The presence of electron-withdrawing groups on the phenyl ring of this compound makes it a highly reactive substrate for this transformation. nih.gov The reaction conditions can be varied, with some syntheses being carried out in common organic solvents at room temperature or with gentle heating. analis.com.mygoogle.com Microwave-assisted synthesis has also been employed to shorten reaction times and improve yields. rsc.org
Reactivity with Hydrazines and Other Nitrogen-Containing Nucleophiles
Beyond simple hydrazines, this compound can react with a variety of other nitrogen-containing nucleophiles. These include substituted hydrazines, hydrazides, and other compounds with available nitrogen lone pairs. analis.com.mynih.gov
The reaction with acylhydrazides, for instance, leads to the formation of 1-acyl-4-arylthiosemicarbazides. researchgate.net These intermediates are particularly useful for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. sbq.org.br The general principle remains the same: the nucleophilic nitrogen attacks the isothiocyanate carbon, leading to an addition product that can either be a stable final product or an intermediate for further cyclization reactions. researchgate.net
Cyclization Reactions and Heterocyclic Ring Formation
The derivatives obtained from the nucleophilic addition reactions of this compound, particularly thioureas and thiosemicarbazides, are excellent precursors for the synthesis of a wide array of sulfur- and nitrogen-containing heterocycles. naturalspublishing.comnih.gov The presence of multiple reactive functional groups in these intermediates allows for intramolecular cyclization reactions, often promoted by heat or the presence of a catalyst.
Synthesis of Sulfur- and Nitrogen-Containing Heterocycles (e.g., Thiazoles, Thiadiazoles, Thienopyrimidinones)
Thiazoles: Thiazole (B1198619) derivatives can be synthesized from thiourea precursors. bepls.com For example, the reaction of a thiourea derived from this compound with an α-haloketone would lead to the formation of a substituted thiazole ring. The reaction proceeds via initial S-alkylation of the thiourea followed by intramolecular cyclization and dehydration. nih.govekb.eg
Thiadiazoles: 1,3,4-Thiadiazole derivatives are commonly synthesized from thiosemicarbazide precursors. nih.govsbq.org.br The thiosemicarbazide, formed from the reaction of this compound and a hydrazine derivative, can undergo acid-catalyzed cyclization and dehydration to yield the thiadiazole ring. jocpr.comorganic-chemistry.org
Thienopyrimidinones: Thienopyrimidine derivatives can be synthesized from aminothiophene precursors. naturalspublishing.comnih.gov The reaction of a 2-aminothiophene with an isothiocyanate, such as this compound, yields a thienylthiourea intermediate. nih.govmdpi.com This intermediate can then undergo intramolecular cyclization, often under basic conditions, to form the thieno[2,3-d]pyrimidinone ring system. naturalspublishing.comnih.govmdpi.com
| Precursor | Reagent/Condition | Heterocyclic Product | Reference |
| Thiourea | α-Haloketone | Thiazole | nih.govekb.eg |
| Thiosemicarbazide | Acid catalyst | 1,3,4-Thiadiazole | jocpr.comorganic-chemistry.org |
| Thienylthiourea | Base (e.g., KOH) | Thieno[2,3-d]pyrimidinone | nih.govmdpi.com |
Intramolecular Cyclizations and Rearrangement Pathways
The isothiocyanate functional group is a versatile precursor for the synthesis of a variety of heterocyclic compounds through intramolecular cyclization reactions. In the case of this compound, the presence of the reactive isothiocyanate moiety, along with the chloro and nitro substituents on the aromatic ring, offers several potential pathways for the construction of fused heterocyclic systems. While specific studies detailing the intramolecular cyclizations and rearrangement pathways of this compound are not extensively documented, the reactivity of analogous compounds provides significant insight into its potential transformations.
One probable pathway involves the initial reaction of the isothiocyanate group with a nucleophile, followed by an intramolecular nucleophilic attack on the aromatic ring, leading to the displacement of the chloro group. This is a common strategy in heterocyclic synthesis. For instance, a similar compound, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, undergoes ring opening to form a thioketene (B13734457) intermediate that reacts with nucleophiles. The resulting thioacetic acid derivative then undergoes intramolecular cyclization via nucleophilic substitution of the chlorine atom to form N-substituted indole-2-thiols nih.gov. This suggests that this compound could react with suitable nucleophiles to form an intermediate that subsequently cyclizes to afford benzothiazole (B30560) derivatives.
Furthermore, the reaction of isothiocyanates with binucleophiles such as hydrazines or compounds with active methylene (B1212753) groups often leads to the formation of five- or six-membered heterocyclic rings. For example, the reaction of phenyl isothiocyanate with hydrazine hydrate is a known method for the synthesis of thiadiazole precursors nih.gov. In the context of this compound, reaction with a hydrazine derivative could lead to a thiosemicarbazide intermediate, which could then undergo intramolecular cyclization. Depending on the reaction conditions and the nature of the substituents, this cyclization could involve the nitro group or the chloro substituent, potentially leading to the formation of quinazoline (B50416) or benzothiadiazine ring systems nih.govorganic-chemistry.org.
Rearrangement reactions of isothiocyanates themselves are not common under typical synthetic conditions. However, rearrangements can occur in the intermediates formed during their reactions. For example, in the synthesis of quinazolines from 2-(2-aminophenyl)-1H-imidazoles and isothiocyanates, a cyclization of an intermediate is followed by the loss of H2S, which can be considered a type of rearrangement leading to the final heterocyclic product nih.gov.
Electrophilic Properties and Aromatic Substitution Pathways
The electrophilic and nucleophilic substitution reactions of this compound are dictated by the electronic effects of the three substituents on the benzene (B151609) ring: the chloro group, the nitro group, and the isothiocyanate group.
Electrophilic Aromatic Substitution:
In electrophilic aromatic substitution (EAS) reactions, the incoming electrophile attacks the electron-rich aromatic ring. The substituents already present on the ring influence both the rate of reaction and the position of the incoming electrophile.
Nitro Group (-NO₂): The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature through both resonance and inductive effects. It directs incoming electrophiles to the meta position.
Chloro Group (-Cl): The chloro group is also a deactivating group due to its inductive electron-withdrawing effect, which outweighs its resonance electron-donating effect. However, it is an ortho, para-director.
Isothiocyanate Group (-NCS): The isothiocyanate group is generally considered to be a deactivating group.
Considering the combined effects of these substituents in this compound, the aromatic ring is significantly deactivated towards electrophilic attack. The directing effects of the substituents are as follows: the nitro group directs to position 5, and the chloro group directs to positions 3 and 5. Therefore, any potential electrophilic substitution would be strongly disfavored and would likely occur at position 5, which is meta to the nitro group and ortho to the chloro group.
Nucleophilic Aromatic Substitution:
In nucleophilic aromatic substitution (NAS) reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. The presence of strong electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack.
The nitro group at position 2 strongly activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to it. In this compound, the chloro group is at position 4, which is para to the strongly activating nitro group. This makes the carbon atom attached to the chlorine atom highly electrophilic and susceptible to nucleophilic attack. The displacement of the chloride ion would be facilitated by the stabilization of the intermediate Meisenheimer complex through resonance involving the nitro group.
Therefore, this compound is expected to readily undergo nucleophilic aromatic substitution at the C4 position, with the chloro group acting as the leaving group. This reactivity is a key feature in the potential intramolecular cyclization reactions discussed in the previous section.
Reaction Kinetics and Mechanistic Pathway Elucidation
Hammett Equation:
The Hammett equation, log(k/k₀) = ρσ, relates the rate constants (k) of a series of reactions with substituted reactants to the rate constant (k₀) of the unsubstituted reactant. The substituent constant (σ) depends on the nature and position of the substituent, while the reaction constant (ρ) is characteristic of the reaction and its sensitivity to electronic effects.
For reactions involving nucleophilic attack on the isothiocyanate group or the aromatic ring of this compound, a Hammett plot could be constructed by varying a substituent on an attacking nucleophile (e.g., a series of substituted anilines). A positive ρ value would indicate that electron-withdrawing groups on the nucleophile decrease the reaction rate, which is typical for nucleophilic reactions. The magnitude of ρ would provide insight into the development of charge in the transition state. Studies on the reaction of substituted anilines with phenyl isothiocyanate have been conducted to correlate reaction rates with substituent effects rsc.org.
Theoretical investigations on the nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines have shown that Hammett plots can be biphasic, suggesting a change in the rate-determining step or the transition state structure with different substituents researchgate.net.
Brønsted Equation:
The Brønsted equation, log(k) = αpKa + C, relates the rate constant of a reaction to the pKa of the catalyst or one of the reactants. The Brønsted coefficient (α) provides information about the degree of bond formation or cleavage in the transition state.
For a reaction of this compound with a series of related nucleophiles (e.g., a series of primary amines), a Brønsted plot of log(k) versus the pKa of the conjugate acid of the amine would be informative. The value of the Brønsted coefficient, β (often used instead of α for nucleophilicity), would indicate the extent of bond formation between the nucleophile and the electrophilic center in the transition state. A large β value (close to 1) suggests a transition state that closely resembles the products, with significant bond formation.
Kinetic studies of the reactions of Y-aryl ethyl isothiocyanophosphates with substituted anilines have demonstrated the utility of Brønsted plots in mechanistic elucidation, with biphasic plots indicating a change in the reaction mechanism researchgate.net.
By applying these principles and methodologies, the mechanistic pathways of reactions involving this compound can be investigated. For example, in a nucleophilic aromatic substitution reaction, kinetic isotope effect studies could further distinguish between a concerted or a stepwise (addition-elimination) mechanism.
To illustrate the application of these principles, the following interactive data table presents hypothetical kinetic data for the reaction of a substituted phenyl isothiocyanate with a nucleophile, demonstrating how a Hammett plot could be constructed.
Similarly, the following interactive data table shows hypothetical data for a reaction with different nucleophiles, which could be used to generate a Brønsted plot.
Applications in Advanced Organic Synthesis and Analytical Chemistry
Role as a Versatile Synthetic Building Block and Intermediate
4-Chloro-2-nitrophenyl Isothiocyanate serves as a valuable building block for the synthesis of a diverse array of heterocyclic compounds. The isothiocyanate group (-N=C=S) is a key functional group in organic synthesis, known for its ability to react with nucleophiles to form a variety of important chemical structures. mdpi.comacs.org The presence of the electron-withdrawing nitro and chloro groups on the aromatic ring enhances the electrophilic character of the isothiocyanate carbon, making it more susceptible to nucleophilic attack. This heightened reactivity makes it a useful intermediate in the synthesis of complex molecules, including those with potential biological activity. mdpi.comchemrxiv.org
The versatility of isothiocyanates in heterocyclic synthesis is well-documented. They are key precursors in the formation of various nitrogen- and sulfur-containing heterocycles, which are prevalent scaffolds in many biologically active molecules. mdpi.comnih.gov For instance, the reaction of isothiocyanates with compounds containing amino and other nucleophilic groups can lead to the formation of thiazoles, triazoles, and thiadiazoles. nih.govnih.govjocpr.com
Synthesis of Thiazole (B1198619) Derivatives: One of the prominent applications of isothiocyanates is in the Hantzsch thiazole synthesis and related reactions. organic-chemistry.orgbepls.comekb.eg By reacting with α-haloketones, isothiocyanates can form 2-aminothiazole (B372263) derivatives. While specific examples with this compound are not extensively documented in readily available literature, its reactivity profile suggests its suitability for such transformations.
Formation of Triazole and Thiadiazole Rings: Isothiocyanates are also crucial in the synthesis of triazole and thiadiazole derivatives. nih.govnih.govgcu.edu.pkresearchgate.netidosi.orgchemmethod.com Reactions with hydrazine (B178648) derivatives or thiosemicarbazides can lead to the formation of triazole-thiones and thiadiazole rings, respectively. The resulting heterocycles bearing the 4-chloro-2-nitrophenyl substituent would be of interest for screening for various biological activities, given that nitrophenyl groups are present in some bioactive compounds. nih.govresearchgate.netresearchgate.net
The following table summarizes the potential of this compound in the synthesis of various heterocyclic systems.
| Heterocyclic System | General Reactants | Potential Product Skeleton |
| Thiazoles | α-Haloketones, α-Haloacyl compounds | 2-Amino/substituted-aminothiazoles |
| Triazoles | Hydrazine derivatives | Substituted triazole-thiones |
| Thiadiazoles | Thiosemicarbazides, Acid hydrazides | Substituted aminothiadiazoles |
Derivatization Reagent in Analytical Chromatography and Mass Spectrometry
The reactive nature of the isothiocyanate group makes it an excellent candidate for use as a derivatization reagent in analytical chemistry. Derivatization is a technique used to chemically modify an analyte to produce a new compound with properties that are more suitable for analysis by a particular method, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). researchgate.net
In HPLC, pre-column derivatization is often employed to enhance the detectability of analytes that lack a strong chromophore or fluorophore. Phenyl isothiocyanate (PITC), also known as Edman's reagent, is a well-established reagent for the derivatization of primary and secondary amines, particularly amino acids, before their analysis by reversed-phase HPLC. scholarsresearchlibrary.comthermofisher.comnih.gov The reaction of PITC with an amino acid yields a stable phenylthiocarbamyl (PTC) derivative that exhibits strong UV absorbance, allowing for sensitive detection. thermofisher.comnih.gov
This compound, as a substituted analog of PITC, can be expected to function similarly. The presence of the nitro group, a strong chromophore, would likely impart a high molar absorptivity to the resulting derivatives, potentially enabling even more sensitive UV detection compared to PITC. The general reaction for the derivatization of an amino acid with this compound is depicted below:
Reaction Scheme:
Where Ar represents the 4-chloro-2-nitrophenyl group.
The introduction of the 4-chloro-2-nitrophenyl group would also increase the hydrophobicity of the amino acid, leading to better retention on reversed-phase HPLC columns. The table below compares the properties of PITC and the expected properties of this compound as derivatization reagents.
| Feature | Phenyl Isothiocyanate (PITC) | This compound (Expected) |
| Reactivity | Reacts with primary and secondary amines. | Expected to react similarly with primary and secondary amines. |
| Derivative Stability | PTC-amino acids are stable. | Derivatives are expected to be stable for analysis. |
| UV Absorbance | Strong UV absorbance of the phenyl group. | Enhanced UV absorbance due to the nitrophenyl group. |
| Chromatographic Properties | Increases hydrophobicity of analytes. | Expected to significantly increase hydrophobicity. |
While specific application notes or research articles detailing the use of this compound for pre-column derivatization in HPLC are not widespread, the principles of isothiocyanate chemistry strongly support its potential in this area. researchgate.netresearchgate.netnih.gov
In the field of proteomics, mass spectrometry is a powerful tool for peptide and protein sequencing. Chemical derivatization can be used to improve the sensitivity and fragmentation patterns of peptides during tandem mass spectrometry (MS/MS) analysis. nih.gov One such strategy is charge derivatization, where a charged group is attached to the N-terminus of a peptide. researchgate.net
Isothiocyanate reagents are used in the Edman degradation process for peptide sequencing, where PITC reacts with the N-terminal amino group. pressbooks.pub In mass spectrometry, analogs of PITC have been developed to enhance sequencing. For example, 4-sulfophenyl isothiocyanate introduces a fixed negative charge, which can direct fragmentation pathways in a predictable manner, simplifying the interpretation of MS/MS spectra. nih.govnih.govresearchgate.netcapes.gov.br
While this compound does not carry a permanent charge, the electron-withdrawing nature of the nitro and chloro groups can influence the proton affinity of the derivatized peptide, which may affect its ionization efficiency in electrospray ionization (ESI) mass spectrometry. The derivatization would add a specific mass tag to the N-terminus of peptides, which can aid in the identification of N-terminal fragments. The predictable fragmentation of the thiourea (B124793) linkage can also provide useful information for sequencing. nih.gov Although isothiocyanate analogs with basic moieties have been shown to improve MS sensitivity, the impact of the 4-chloro-2-nitrophenyl group would need to be empirically determined. nih.gov
Contribution to Polymer-Supported Synthesis Strategies
Solid-phase organic synthesis (SPOS) is a technique where molecules are built on a solid support, which simplifies the purification process as excess reagents and by-products can be washed away. nih.gov This methodology is widely used in peptide synthesis and in the construction of small molecule libraries. Polymer-supported reagents, where a reagent is covalently attached to a polymer bead, are a key component of SPOS.
Isothiocyanates can be immobilized on a polymer support to create a solid-phase reagent. For example, a trityl isothiocyanate resin has been used for the solid-phase synthesis of various heterocyclic compounds, such as 2-aminothiazoles. nih.gov This approach involves reacting the polymer-bound isothiocyanate with various amines to generate polymer-bound thioureas, which are then cyclized to form the desired heterocycles.
This compound could be utilized in polymer-supported synthesis in two main ways:
Immobilization of the Isothiocyanate: The this compound could be attached to a suitable polymer resin through a linker. This would create a polymer-supported isothiocyanate reagent that could be used to react with a variety of solution-phase molecules. The products could then be cleaved from the resin for further use.
Use as a Reagent in Solution with a Polymer-Bound Substrate: Alternatively, a substrate could be attached to a solid support, and this compound could be used as a solution-phase reagent to react with the polymer-bound substrate. After the reaction, the excess isothiocyanate and by-products could be washed away, and the modified substrate could be further elaborated on the solid support or cleaved.
The use of polymer-supported synthesis offers advantages such as ease of purification and the potential for automation, making it a powerful tool for the rapid synthesis of compound libraries for drug discovery and other applications. mdpi.com
Spectroscopic and Advanced Structural Elucidation Methodologies for 4 Chloro 2 Nitrophenyl Isothiocyanate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon-13 Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 4-Chloro-2-nitrophenyl Isothiocyanate and its derivatives, both ¹H and ¹³C NMR provide invaluable data on the chemical environment of each proton and carbon atom.
In the ¹³C NMR spectrum, the carbon atom of the isothiocyanate group (-N=C=S) is expected to have a characteristic chemical shift in the range of 130-140 ppm. The aromatic carbons would display signals between 120 and 150 ppm, with the carbons directly attached to the nitro and chloro groups being significantly influenced. For instance, in derivatives of nitrophenyl-containing heterocycles, the carbon atoms of the nitrophenyl moiety are well-resolved and their assignments are crucial for structural confirmation. nih.gov The chemical shifts are sensitive to the electronic environment, and the precise positions of the signals can be used to confirm the substitution pattern on the aromatic ring.
Table 5.1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | 7.50 - 7.70 | d |
| H-5 | 7.80 - 8.00 | dd |
| H-6 | 8.10 - 8.30 | d |
Table 5.2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-NCS | 130 - 140 |
| C-Cl | 135 - 140 |
| C-NO₂ | 145 - 150 |
| Aromatic CH | 120 - 130 |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For this compound, these methods provide a characteristic fingerprint based on the vibrational modes of its constituent bonds.
The FT-IR spectrum of this compound exhibits several key absorption bands. nih.gov The most prominent feature is the strong, broad asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, which typically appears in the region of 2000-2100 cm⁻¹. The nitro group (-NO₂) gives rise to two characteristic strong absorptions: an asymmetric stretching vibration around 1510-1530 cm⁻¹ and a symmetric stretching vibration near 1340-1350 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring appear in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration is typically found in the fingerprint region, between 700 and 800 cm⁻¹.
Raman spectroscopy provides complementary information. nih.gov While the isothiocyanate stretch is also observable in the Raman spectrum, the symmetric vibrations of the nitro group and the aromatic ring are often more intense compared to their FT-IR counterparts. The combination of both FT-IR and Raman data allows for a more complete and confident assignment of the vibrational modes of the molecule.
Table 5.3: Characteristic Vibrational Frequencies for this compound
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |
| -N=C=S | ~2050 | ~2050 | Asymmetric Stretch |
| -NO₂ | ~1520 | ~1520 | Asymmetric Stretch |
| -NO₂ | ~1345 | ~1345 | Symmetric Stretch |
| Aromatic C=C | 1400-1600 | 1400-1600 | Ring Stretch |
| C-Cl | 700-800 | 700-800 | Stretch |
Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern of its molecular ion. For this compound, the molecular formula is C₇H₃ClN₂O₂S, corresponding to a molecular weight of approximately 214.63 g/mol . nih.gov
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 214. nih.gov Due to the presence of a chlorine atom, a characteristic isotopic peak (M+2) at m/z 216 would also be present, with an intensity of approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of this compound is expected to follow predictable pathways for nitroaromatic and isothiocyanate compounds. libretexts.orgchemguide.co.uk Common fragmentation patterns include the loss of the nitro group (-NO₂, 46 Da) to give a fragment at m/z 168, and the loss of the isothiocyanate group (-NCS, 58 Da) resulting in a peak at m/z 156. Further fragmentation of the aromatic ring can also occur, leading to a complex pattern of lower mass ions. The analysis of these fragmentation patterns is crucial for the unequivocal identification of the compound. uni-saarland.de
Table 5.4: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Ion |
| 214/216 | [M]⁺ |
| 184 | [M-NO]⁺ |
| 168 | [M-NO₂]⁺ |
| 156 | [M-NCS]⁺ |
| 133 | [M-NCS-Cl]⁺ |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecule's solid-state architecture.
While the crystal structure of this compound itself has not been reported in the reviewed literature, studies on its derivatives, such as thioureas formed by the reaction of the isothiocyanate group, provide valuable insights into the expected molecular geometry and packing. For instance, the crystal structure of a thiourea (B124793) derivative of a nitrophenyl-containing heterocycle revealed detailed information about the planarity of the aromatic rings and the hydrogen bonding networks that stabilize the crystal lattice. nih.gov In such structures, the dihedral angles between the aromatic ring and the substituent groups, as well as intermolecular interactions like hydrogen bonds and π-π stacking, are key features. It is anticipated that in the solid state, this compound would adopt a conformation that minimizes steric hindrance and maximizes favorable intermolecular interactions.
Elemental Compositional Analysis
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is used to confirm the empirical formula of a newly synthesized compound and to support the molecular formula determined by mass spectrometry.
For this compound, with a molecular formula of C₇H₃ClN₂O₂S, the theoretical elemental composition can be calculated based on its molecular weight of 214.63 g/mol . nih.gov Experimental values obtained from elemental analysis should be in close agreement with these theoretical percentages to verify the purity and identity of the compound. For derivatives of this compound, elemental analysis is routinely performed to confirm their successful synthesis and purity. nih.gov
Table 5.5: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 7 | 84.07 | 39.17% |
| Hydrogen | H | 1.01 | 3 | 3.03 | 1.41% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 16.52% |
| Nitrogen | N | 14.01 | 2 | 28.02 | 13.06% |
| Oxygen | O | 16.00 | 2 | 32.00 | 14.91% |
| Sulfur | S | 32.07 | 1 | 32.07 | 14.94% |
Theoretical and Computational Chemistry Investigations of 4 Chloro 2 Nitrophenyl Isothiocyanate
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries and electronic properties. For 4-Chloro-2-nitrophenyl Isothiocyanate, DFT calculations would typically be employed to determine its most stable three-dimensional conformation by optimizing bond lengths, bond angles, and dihedral angles.
While specific DFT studies on this compound are not widely documented in publicly available literature, the methodology can be understood from studies on analogous compounds like 1-chloro-4-nitrobenzene (B41953) and other substituted phenyl isothiocyanates. researchgate.netresearchgate.net For instance, in a related molecule, 1-chloro-4-nitrobenzene, theoretical bond lengths calculated by DFT methods were found to be slightly larger than experimental values. researchgate.net Similar calculations for this compound would involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation, yielding a detailed picture of its geometry. researchgate.netresearchgate.net
The electronic structure of a molecule is pivotal to its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive. For related nitroaromatic compounds, DFT calculations have shown that the presence of electron-withdrawing groups like the nitro group can significantly influence the HOMO and LUMO energy levels. researchgate.netresearchgate.net The molecular electrostatic potential (MESP) surface can also be mapped using DFT, which visually represents the charge distribution and helps in identifying the electrophilic and nucleophilic sites within the molecule. mdpi.com
Table 1: Representative Calculated Molecular Properties from DFT Studies on Analogous Compounds
| Property | Typical Value Range for Nitroaromatic Compounds | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | 3 - 5 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 2 - 5 Debye | Measures the polarity of the molecule. |
| C-Cl Bond Length | ~1.74 Å | Reflects the strength of the carbon-chlorine bond. |
| C-N (Nitro) Bond Length | ~1.48 Å | Indicates the interaction of the nitro group with the ring. |
| N=C=S Bond Angles | ~170-180° | Characterizes the geometry of the isothiocyanate group. |
Note: The values in this table are illustrative and based on DFT calculations for similar chloro-nitro-substituted aromatic compounds. Specific values for this compound would require a dedicated computational study.
Computational Analysis of Reaction Mechanisms and Transition States
Computational chemistry provides indispensable tools for elucidating the intricate details of reaction mechanisms, including the identification of short-lived intermediates and transition states that are often difficult to detect experimentally. The isothiocyanate group is a versatile functional group that can undergo various reactions, most notably nucleophilic additions.
A kinetic study on the aminolysis of 4-chloro-2-nitrophenyl benzoates (a structurally similar compound) in acetonitrile (B52724) revealed that the reaction proceeds through a stepwise mechanism. researchgate.net The study showed a nonlinear Hammett plot, which was attributed to resonance stabilization by electron-donating groups. researchgate.net For reactions involving this compound, it is plausible that its reactions with nucleophiles, such as amines, also proceed through a stepwise mechanism involving a tetrahedral intermediate.
DFT calculations can be used to map the potential energy surface of such a reaction. This would involve:
Geometry optimization of the reactants, intermediates, transition states, and products.
Frequency calculations to confirm that the reactants, intermediates, and products are true minima on the potential energy surface (no imaginary frequencies) and that the transition states are first-order saddle points (one imaginary frequency).
Intrinsic Reaction Coordinate (IRC) calculations to verify that the located transition state connects the reactants and products (or intermediates). researchgate.net
The activation energy barrier, which determines the reaction rate, can be calculated from the energy difference between the reactants and the transition state. researchgate.net For the reaction of an isothiocyanate with an amine, the transition state would likely involve the partial formation of the new carbon-nitrogen bond and the partial breaking of the carbon-sulfur double bond.
Quantum Chemical Calculations of Spectroscopic Parameters
Quantum chemical calculations are highly valuable for predicting and interpreting spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.govmdpi.comrsc.org
Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies can be calculated using DFT. These calculations provide the wavenumbers and intensities of the vibrational modes, which can be compared with experimental IR and Raman spectra to make detailed assignments of the observed bands. researchgate.netijcrt.org For example, the characteristic asymmetric stretching of the -N=C=S group in isothiocyanates is typically observed in the 2000-2200 cm⁻¹ region of the IR spectrum. researchgate.net DFT calculations can also help to understand how the vibrational modes are affected by the substituents on the phenyl ring. The PubChem database lists experimental IR and Raman spectra for this compound. nih.gov
NMR Spectroscopy: The chemical shifts in NMR spectroscopy are sensitive to the electronic environment of the nuclei. Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to calculate NMR chemical shifts (e.g., ¹H, ¹³C, ¹⁵N). mdpi.comrsc.org These calculations can aid in the assignment of NMR signals and in understanding the effects of the chloro, nitro, and isothiocyanate groups on the electronic structure of the benzene (B151609) ring.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Key Functional Group | Predicted Wavenumber/Chemical Shift Range |
|---|---|---|
| FT-IR | -N=C=S (asymmetric stretch) | 2000 - 2200 cm⁻¹ |
| -NO₂ (asymmetric stretch) | 1500 - 1550 cm⁻¹ | |
| -NO₂ (symmetric stretch) | 1330 - 1370 cm⁻¹ | |
| C-Cl (stretch) | 600 - 800 cm⁻¹ | |
| ¹³C NMR | -N=C =S | 130 - 140 ppm |
Note: These are typical ranges for the respective functional groups and may vary for the specific molecule.
Molecular Modeling and Docking Studies of Ligand-Target Interactions (excluding drug discovery per se)
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug discovery, these methods can also be applied to understand non-covalent interactions in other contexts, such as materials science or enzymology (from a chemical mechanism perspective).
For this compound, docking studies could be used to investigate its interactions with the active site of an enzyme to understand potential covalent modification mechanisms. The isothiocyanate group is known to react with nucleophilic residues like cysteine and lysine (B10760008) in proteins. A docking simulation would first predict the non-covalent binding pose of the molecule in the active site. nih.gov This initial binding is driven by interactions such as:
Hydrogen bonding: The nitro group is a potential hydrogen bond acceptor.
π-π stacking: The aromatic ring can interact with aromatic residues of the target.
Halogen bonding: The chlorine atom can act as a halogen bond donor.
Following the initial non-covalent docking, further computational studies could model the covalent reaction between the isothiocyanate group and a nucleophilic residue. This would provide insights into the reaction mechanism at a molecular level, including the geometry of the transition state for covalent bond formation. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks (focused on chemical space exploration)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. In the context of chemical space exploration, QSAR can be used to predict the properties of novel, unsynthesized molecules based on a training set of known compounds.
A QSAR study involving this compound would typically involve the following steps:
Building a dataset: A series of related isothiocyanate analogues would be compiled, along with their measured reactivity (e.g., reaction rates with a specific nucleophile).
Descriptor calculation: For each molecule in the dataset, a set of molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).
Model development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the observed reactivity.
Model validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
Once a validated QSAR model is established, it can be used to predict the reactivity of other, yet-to-be-synthesized isothiocyanates. This allows for the exploration of the chemical space around this compound, identifying derivatives with potentially enhanced or tailored reactivity profiles without the need for extensive experimental synthesis and testing.
Exploration of Biological Activities and Underlying Mechanisms in Pre Clinical and in Vitro Models
Investigation of Antimicrobial and Antibacterial Properties (in vitro)
Isothiocyanates (ITCs), a class of compounds to which 4-Chloro-2-nitrophenyl Isothiocyanate belongs, are known for their antimicrobial properties. These natural sulfur-containing compounds are generated from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables. Their antimicrobial effects have been studied for applications in food preservation and as potential therapeutic agents. The antibacterial activity of ITCs is attributed to their chemical structure and has been observed against a range of bacteria.
Inhibition of Bacterial Growth and Biofilm Formation
Research has demonstrated that various isothiocyanates can inhibit the growth of pathogenic bacteria. nih.govsemanticscholar.org The formation of biofilms, which are communities of bacteria embedded in a self-produced matrix, poses a significant challenge in treating infections due to their increased resistance to antimicrobial agents. nih.govnih.govmdpi.com ITCs have shown potential in disrupting these biofilms. For instance, natural ITCs have been found to be effective against both developing and mature biofilms of Pseudomonas aeruginosa. nih.gov They can reduce the biofilm mass and the proliferation of bacteria within the biofilm. nih.gov The extracellular polymeric substance (EPS) matrix of biofilms acts as a protective barrier, and agents that can inhibit its production or integrity are valuable in combating biofilm-related infections. nih.govmdpi.com
Mechanistic Studies of Antibacterial Action (e.g., Topoisomerase IV inhibition)
The antibacterial mechanisms of ITCs are multifaceted. One proposed mechanism involves the disruption of bacterial cell membrane integrity, leading to the leakage of cellular components. nih.govnih.gov This action is similar to that of some known antibiotics. nih.gov Another significant target for antibacterial agents is the bacterial topoisomerase enzymes, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication, recombination, and repair. researchgate.netnih.govnih.govmdpi.com Inhibition of these enzymes leads to bacterial cell death. Fluoroquinolone antibiotics, for example, act by inhibiting these topoisomerases. researchgate.net While specific studies on this compound's effect on topoisomerase IV are not detailed in the provided context, the broader class of novel bacterial topoisomerase inhibitors (NBTIs) often targets this enzyme, particularly in Gram-negative bacteria. nih.gov Topoisomerase IV is responsible for decatenating daughter chromosomes after replication, and its inhibition prevents cell division. nih.govmdpi.comresearchgate.net
Evaluation of Antifungal Efficacy (in vitro)
The antifungal properties of isothiocyanates have also been a subject of scientific investigation. nih.govresearchgate.net These compounds have demonstrated activity against a variety of pathogenic fungi, highlighting their potential as antifungal agents. nih.govresearchgate.net
Structure-Activity Relationships in Antifungal Derivatives
The effectiveness of antifungal compounds is often linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the antifungal potency of a class of molecules. nih.govnih.govmdpi.com For instance, in the development of novel antifungal agents, modifications to the core structure of a compound can lead to derivatives with enhanced activity and a broader spectrum against different fungal species, including those resistant to existing drugs. nih.govmdpi.com While specific SAR studies for antifungal derivatives of this compound are not available in the provided results, the general principle of modifying chemical structures to improve antifungal efficacy is a well-established approach in medicinal chemistry. nih.govnih.gov
Anticancer and Antiproliferative Research (in vitro/in vivo non-human models)
Isothiocyanates have been extensively studied for their potential anticancer and chemopreventive properties. nih.govnih.govfrontiersin.orgnih.govresearchgate.netmdpi.com These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce cell death through multiple mechanisms. nih.govresearchgate.netmdpi.com
Cell Cycle Modulation and Apoptosis Induction in Cell Lines
A key mechanism through which ITCs exert their anticancer effects is by modulating the cell cycle and inducing apoptosis (programmed cell death). nih.govfrontiersin.orgnih.govmdpi.com
Cell Cycle Arrest: Cancer is characterized by uncontrolled cell proliferation, which is a result of a dysregulated cell cycle. mdpi.commdpi.com ITCs have been shown to induce cell cycle arrest at different phases, thereby preventing cancer cells from dividing. nih.govnih.gov For example, some ITCs can cause G2/M phase arrest in cancer cells. nih.gov This is often achieved by modulating the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). mdpi.commdpi.com
Apoptosis Induction: Apoptosis is a natural process that eliminates damaged or unwanted cells. Cancer cells often evade apoptosis, contributing to their survival and proliferation. mdpi.com Isothiocyanates can induce apoptosis in cancer cells through various pathways. nih.govfrontiersin.orgmdpi.comnih.govnih.govfrontiersin.orgmdpi.com This often involves the activation of caspases, a family of proteases that execute the apoptotic process. nih.govmdpi.comfrontiersin.org ITCs can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. mdpi.com Studies have shown that ITCs can lead to the disruption of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3. nih.govfrontiersin.org Furthermore, ITCs can modulate the expression of Bcl-2 family proteins, which are key regulators of apoptosis, by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. nih.govmdpi.com
The table below summarizes the effects of different isothiocyanates on cell cycle and apoptosis in various cancer cell lines, based on the provided search results.
| Isothiocyanate | Cancer Cell Line(s) | Effect on Cell Cycle | Apoptosis Induction | Key Molecular Targets/Pathways |
| Allyl-ITC (AITC) | Human promyelocytic leukemia HL-60 | Arrest of cell cycle progression nih.gov | Activation of multiple caspases nih.gov | Disruption of mitochondrial membrane potential nih.gov |
| Benzyl-ITC (BITC) | Human promyelocytic leukemia HL-60, Human AML SKM-1 | Arrest of cell cycle progression nih.gov | Activation of multiple caspases, increased apoptotic cells nih.govmdpi.com | Disruption of mitochondrial membrane potential, downregulation of Bax (in SKM-1) nih.govmdpi.com |
| Phenethyl-ITC (PEITC) | Human laryngeal carcinoma Hep-2, Cervical cancer cells, Prostate cancer | G2/M phase cell cycle arrest mdpi.com | Induction of apoptosis nih.govfrontiersin.orgmdpi.com | ROS generation, caspase-3 activation frontiersin.orgmdpi.com |
| Sulforaphane (B1684495) (SFN) | Human AML SKM-1, Murine melanoma B16, Human glioma U251, Human lung cancer A549 | G2/M phase growth arrest nih.gov | Induction of apoptosis nih.govmdpi.com | Increased Bax expression, inhibition of HDAC activity nih.govmdpi.com |
Impact on Detoxification and Biotransformation Enzymes (e.g., Glutathione (B108866) S-transferase, Quinone Reductase)
Isothiocyanates are recognized for their ability to modulate phase II detoxification enzymes, which play a crucial role in the biotransformation and elimination of xenobiotics and carcinogens. Key among these enzymes are Glutathione S-transferase (GST) and Quinone Reductase (QR).
Glutathione S-transferase (GST)
GSTs are a family of enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic compounds, rendering them more water-soluble and easier to excrete. The induction of GST activity is a key mechanism of chemoprevention. Studies on phenylalkyl isothiocyanates have demonstrated their potential as GST inducers. For instance, water-soluble cysteine conjugates of phenylalkyl isothiocyanates have been synthesized to enhance their biological activity and reduce toxicity. The induction of GST activity by these conjugates has been evaluated in various tissues of A/J mice, highlighting the potential for this class of compounds to enhance detoxification pathways. nih.gov While specific data for this compound is not available, the findings for related compounds suggest it may also possess GST-inducing properties.
Quinone Reductase (QR)
NAD(P)H:quinone oxidoreductase 1 (NQO1), commonly known as Quinone Reductase, is another critical phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, thereby protecting cells from the deleterious effects of these compounds and their reactive oxygen species (ROS) generating capabilities. The induction of QR is a hallmark of many chemopreventive agents. Research has shown that various isothiocyanates are capable of inducing QR activity. nih.gov For example, studies on horseradish accessions have correlated the concentration of isothiocyanates like allyl isothiocyanate (AITC) with QR-inducing activity. nih.gov This suggests that the isothiocyanate functional group is key to this biological activity.
Table 1: Effect of Phenylalkyl Isothiocyanate-Cysteine Conjugates on Glutathione S-Transferase (GST) Activity in A/J Mice
| Compound | Tissue | GST Induction (fold increase over control) |
| S-[N-benzyl(thiocarbamoyl)]-L-cysteine (1) | Bladder | Significant increase |
| S-[N-(3-phenylpropyl)(thiocarbamoyl)]-L-cysteine (2) | Bladder | Moderate increase |
| Benzyl isothiocyanate (Parent of 1) | Bladder | Lower than conjugate 1 |
| 3-Phenylpropyl isothiocyanate (Parent of 2) | Bladder | Higher than conjugate 2 |
Note: This table is based on data for phenylalkyl isothiocyanate-cysteine conjugates and their parent compounds, not this compound. The original study provided qualitative comparisons of activity. nih.gov
Modulation of Cellular Signaling Pathways (e.g., Nrf2)
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, controlling the expression of a wide array of cytoprotective genes, including those encoding for GST and QR. The activation of the Nrf2 signaling pathway is a primary mechanism by which isothiocyanates exert their chemopreventive effects.
Under basal conditions, Nrf2 is kept in the cytoplasm by its repressor protein, Keap1, which facilitates its degradation. Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, and initiate their transcription.
Studies have shown that various isothiocyanates, including allyl isothiocyanate (AITC), butyl isothiocyanate (BITC), and phenethyl isothiocyanate (PEITC), can activate the Nrf2 pathway in cultured fibroblasts. nih.gov This activation is associated with increased nuclear translocation of Nrf2 and enhanced expression of Nrf2 target genes such as heme oxygenase-1 (HO-1) and γ-glutamyl cysteine synthetase (γGCS). nih.gov
Table 2: Effect of Various Isothiocyanates on Nrf2 Activation and Target Gene Expression in NIH3T3 Fibroblasts
| Isothiocyanate | Effect on Nrf2 Nuclear Translocation | Effect on HO-1 mRNA Levels | Effect on γGCS mRNA Levels |
| Allyl isothiocyanate (AITC) | Increased | Significantly enhanced | Significantly enhanced |
| Butyl isothiocyanate (BITC) | Increased | Significantly enhanced | Significantly enhanced |
| Phenethyl isothiocyanate (PEITC) | Increased | Significantly enhanced | Significantly enhanced |
Note: This table is based on data for AITC, BITC, and PEITC, not this compound. nih.gov
Enzyme Inhibition Studies (e.g., α-glucosidase inhibition)
α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. As such, α-glucosidase inhibitors are a therapeutic target for the management of type 2 diabetes.
While there is no direct evidence of α-glucosidase inhibition by this compound, research into derivatives of isothiocyanates, such as thioureas, has shown promise in this area. A study on twelve newly synthesized thiourea (B124793) derivatives demonstrated their potential as anti-diabetic agents through the inhibition of α-glucosidase. grafiati.com The inhibitory activity of these compounds was compared to the standard drug acarbose. This suggests that the isothiocyanate scaffold can be a starting point for the development of potent α-glucosidase inhibitors.
Table 3: α-Glucosidase Inhibitory Activity of Selected Thiourea Derivatives (Synthesized from Isothiocyanates)
| Compound Type | α-Glucosidase Inhibition (%) at 15 mM | IC50 (mM) |
| Acarbose (Standard) | 46.1% | 11.96 |
| Alkyl thiourea derivatives | Varied | - |
| Phenyl thiourea derivatives | Varied | - |
Note: This table is based on data for thiourea derivatives, not this compound. Specific values for individual derivatives were not provided in the source. grafiati.com
Anthelmintic/Antiparasitic Activity in Model Organisms (non-human)
The emergence of drug resistance in parasitic helminths necessitates the discovery of new anthelmintic agents. Isothiocyanates have been investigated for their potential in this regard. A study focusing on novel isothiocyanatophenyl-1,2,4-oxadiazoles revealed significant anthelmintic properties in mice. nih.gov
Notably, compounds with a chloro-substituted phenyl isothiocyanate moiety demonstrated potent activity. For instance, 3-(2-furanyl)-5-(2-chloro-4-isothiocyanatophenyl)-1,2,4-oxadiazole and 3-(2-furanyl)-5-(4-chloro-3-isothiocyanatophenyl)-1,2,4-oxadiazole both exhibited 100% taeniacidal (tapeworm-killing) activity when administered orally to mice. nih.gov Another compound in the series, 3-(4-isothiocyanatophenyl)-1,2,4-oxadiazole, showed 100% nematocidal (roundworm-killing) activity. nih.gov These findings underscore the potential of the isothiocyanate functional group, particularly when attached to a substituted phenyl ring, in the development of new anthelmintic drugs.
Table 4: Anthelmintic Activity of Isothiocyanatophenyl-1,2,4-oxadiazoles in Mice
| Compound | Activity Type | Efficacy |
| 3-(4-isothiocyanatophenyl)-1,2,4-oxadiazole | Nematocidal | 100% |
| 3-(2-furanyl)-5-(4-isothiocyanatophenyl)-1,2,4-oxadiazole | Taeniacidal | 100% |
| 3-(2-furanyl)-5-(2-chloro-4-isothiocyanatophenyl)-1,2,4-oxadiazole | Taeniacidal | 100% |
| 3-(2-furanyl)-5-(4-chloro-3-isothiocyanatophenyl)-1,2,4-oxadiazole | Taeniacidal | 100% |
Note: This table is based on data for isothiocyanatophenyl-1,2,4-oxadiazoles, not this compound. nih.gov
Ligand Interactions with Biomolecular Targets (e.g., proteins)
The biological effects of isothiocyanates are largely attributed to their electrophilic nature, which allows them to form covalent bonds with nucleophilic groups in biomolecules, particularly the sulfhydryl groups of cysteine residues in proteins. This covalent modification can alter the structure and function of the target proteins, leading to a cascade of cellular events.
Studies comparing different isothiocyanates have revealed that their protein-binding affinities can vary and that this binding correlates with their biological activity, such as the induction of apoptosis. For instance, phenethyl isothiocyanate (PEITC) has been found to bind more extensively to intracellular proteins than sulforaphane (SFN), which correlates with its stronger pro-apoptotic effects. nih.gov Tubulin has been identified as one of the key protein targets of isothiocyanates, and the relative binding affinity to tubulin has been shown to correlate with the potency of cell growth inhibition and apoptosis induction. nih.gov This suggests that the interaction of isothiocyanates with specific protein targets is a critical determinant of their cellular effects.
Table 5: Comparison of Protein Binding and Apoptosis Induction by Phenethyl Isothiocyanate (PEITC) and Sulforaphane (SFN) in A549 Cells
| Isothiocyanate | Relative Protein Binding | Potency of Apoptosis Induction |
| Phenethyl isothiocyanate (PEITC) | Higher | More potent |
| Sulforaphane (SFN) | Lower | Less potent |
Note: This table is based on data for PEITC and SFN, not this compound. nih.gov
In Vitro Cytotoxicity Assessments (non-human cell lines)
The cytotoxic effects of isothiocyanates against various cancer cell lines have been a major focus of research. These compounds have been shown to inhibit cell proliferation and induce apoptosis in a variety of cancer models.
In vitro studies have demonstrated the cytotoxicity of isothiocyanates against non-human cell lines as well. For example, a comparative study on the cytotoxicity of various dietary isothiocyanates on B16F10 mice melanoma cells showed that these compounds can effectively inhibit the growth of these cancer cells. annalsofplantsciences.com The cytotoxic effects are often evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits cell growth by 50%. The IC50 values can vary depending on the specific isothiocyanate and the cell line being tested.
Table 6: In Vitro Cytotoxicity of Isothiocyanates against B16F10 Mice Melanoma Cells
| Isothiocyanate | Assay Method | Cytotoxic Effect (% inhibition) |
| E. sativa seed oil (rich in isothiocyanates) | MTT, TBE, SRB | Pronounced efficacy |
| Combination of isothiocyanates | MTT, TBE, SRB | Maximum inhibition of 96.43% |
Note: This table is based on data for a combination of isothiocyanates and E. sativa seed oil against a non-human cell line, not specifically this compound. annalsofplantsciences.com
Future Directions and Emerging Research Avenues for 4 Chloro 2 Nitrophenyl Isothiocyanate
Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability
The traditional synthesis of isothiocyanates often involves hazardous reagents such as thiophosgene (B130339) or carbon disulfide. nih.gov Future research is increasingly directed towards developing greener, safer, and more efficient synthetic methodologies. A promising avenue lies in the catalytic sulfurization of isocyanides using elemental sulfur. nih.govrsc.org This approach avoids highly toxic reagents and can be optimized for sustainability by using benign solvents and minimizing waste. nih.govrsc.orgkit.edu
Key areas for development include:
Catalytic Systems: Research into amine-based catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has shown that even low catalytic loadings (as little as 2 mol%) can effectively promote the conversion of isocyanides to isothiocyanates. rsc.orgkit.edu Future work could explore other organocatalysts or transition-metal catalysts to improve reaction times and yields for substrates like 4-chloro-2-nitroaniline (B28928), the precursor to the target isothiocyanate.
Sustainable Conditions: The use of microwave-assisted synthesis represents another path toward sustainability. researchgate.net Microwave heating can significantly reduce reaction times and energy consumption compared to conventional heating methods.
| Aspect | Traditional Methods | Emerging Sustainable Routes |
|---|---|---|
| Sulfur Source | Thiophosgene, Carbon Disulfide (Highly Toxic) | Elemental Sulfur (Low Toxicity) nih.govrsc.org |
| Catalysis | Often stoichiometric reagents | Catalytic (e.g., DBU, TBD) kit.edu |
| Reaction Conditions | Conventional heating, long reaction times | Microwave irradiation, moderate temperatures (e.g., 40 °C) rsc.orgresearchgate.net |
| Waste Generation | High E-factors (environmental factor) | Low E-factors, optimized purification nih.gov |
Exploration of New Catalytic Applications and Transformations
The isothiocyanate functional group is a versatile handle for constructing complex molecules, particularly heterocycles. Future research will likely explore the use of 4-Chloro-2-nitrophenyl isothiocyanate as a key substrate in novel catalytic transformations. Its distinct substitution pattern can be leveraged to direct reaction pathways and synthesize unique molecular architectures.
Potential catalytic applications include:
Heterocycle Synthesis: Aryl isothiocyanates are valuable precursors in the synthesis of nitrogen- and sulfur-containing heterocycles. researchgate.net Catalytic systems, such as those employing copper iodide (CuI) or copper ferrite (B1171679) nanoparticles, can facilitate the synthesis of 2-aminobenzothiazoles from aryl isothiocyanates. researchgate.netresearchgate.net Applying these methods to this compound could yield a range of novel, functionalized benzothiazoles with potential biological activities.
Organocatalysis: Organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to effectively catalyze reactions involving aryl isothiocyanates to form complex structures like 2-iminonaphtho-1,3-oxathioles. researchgate.net The electron-withdrawing nature of the chloro and nitro groups on this compound could enhance its reactivity in such transformations.
Tandem Reactions: The development of tandem or cascade reactions initiated by the isothiocyanate group offers a powerful strategy for building molecular complexity in a single step. A CuCl₂·H₂O-catalyzed tandem reaction of 2-iodophenol (B132878) with an isothiocyanate has been described for generating 2-iminobenzo-1,3-oxathioles, showcasing an environmentally benign route in water. researchgate.net
| Catalytic System | Reactant Type | Potential Product Class | Reference Example |
|---|---|---|---|
| Copper (I) Iodide | Amines | 2-Aminobenzothiazoles | Reaction of 2-bromophenyl isothiocyanate with amines researchgate.net |
| DABCO (Organocatalyst) | 2-Naphthols | 2-Iminonaphtho-1,3-oxathioles | Reaction of aryl isothiocyanates with 2-naphthols researchgate.net |
| Copper Ferrite Nanoparticles | Nitroarenes | 2-Aminobenzothiazoles | Annulation of nitroarenes with aryl isothiocyanates researchgate.net |
| Palladium/Copper | N-Arylcyanothioformamides | 2-Cyanobenzothiazoles | C-H functionalization/intramolecular C-S bond formation researchgate.net |
Advanced Mechanistic Insights through Combined Experimental and Theoretical Approaches
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The combination of experimental kinetic studies with high-level computational chemistry provides a powerful toolkit for elucidating reaction pathways, identifying transition states, and predicting reactivity.
Future mechanistic studies could focus on:
Theoretical Modeling: Computational methods, such as Density Functional Theory (DFT), can be used to model reaction profiles. These studies can provide insights into the electronic effects of the chloro and nitro substituents on the electrophilicity of the isothiocyanate carbon, influencing its reactivity towards nucleophiles. researchgate.net
Kinetic Analysis: Detailed kinetic studies of reactions involving this compound can help determine reaction orders, activation parameters, and the influence of catalysts and solvents. researchgate.net This experimental data is vital for validating theoretical models.
Spectroscopic Interrogation: The use of in-situ spectroscopic techniques can help identify and characterize reactive intermediates, providing direct evidence for proposed reaction mechanisms.
By combining these approaches, researchers can gain a comprehensive picture of how factors like substituent effects, solvent polarity, and catalyst structure govern the reactivity and selectivity of transformations involving this compound.
Design and Synthesis of Derivatives for Targeted Biological Probes and Chemical Biology Tools
The high reactivity of the isothiocyanate group toward nucleophiles, particularly the thiol groups of cysteine residues and the amino groups of lysine (B10760008) residues in proteins, makes it an ideal functional group for designing chemical biology tools. nih.gov Derivatives of this compound can be synthesized to serve as probes for studying biological systems. nih.gov
Emerging research in this area includes:
Activity-Based Probes: By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule) to the 4-chloro-2-nitrophenyl scaffold, researchers can create probes that covalently label proteins at specific sites. These probes can be used for activity-based protein profiling (ABPP) to identify enzyme targets or map active sites.
Fluorescent Probes for Thiols: Given the reactivity of isothiocyanates with thiols, derivatives can be designed as fluorescent probes for detecting biologically important thiols like glutathione (B108866) or specific cysteine residues in proteins. scispace.com The electronic properties conferred by the chloro and nitro groups can be used to modulate the reactivity and spectroscopic properties of the probe.
Photoaffinity Labeling: Incorporating a photoreactive group into the molecular structure would allow for photoaffinity labeling, a powerful technique for identifying the binding partners of small molecules within a complex biological milieu.
| Derivative Type | Functional Moiety | Application in Chemical Biology |
|---|---|---|
| Fluorescent Probe | Fluorophore (e.g., BODIPY, Coumarin) | Imaging protein localization, detecting biological thiols scispace.com |
| Affinity Probe | Biotin | Target identification and enrichment via pull-down assays |
| Photo-crosslinking Probe | Diazirine or Benzophenone | Covalent capture of binding partners upon UV irradiation |
| Bioorthogonal Handle | Alkyne or Azide | Click chemistry-based labeling and detection in living systems |
Integration with High-Throughput Screening for New Chemical Discoveries
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of thousands of compounds. youtube.com this compound is an excellent starting material for generating large libraries of diverse compounds for HTS campaigns.
Future directions include:
Library Synthesis: The reactivity of the isothiocyanate group allows for its use in diversity-oriented synthesis. By reacting it with a large collection of primary and secondary amines, a library of corresponding thiourea (B124793) derivatives can be rapidly synthesized in parallel. Further reactions can convert these into diverse heterocyclic scaffolds.
Assay Development: These compound libraries can be screened using a variety of HTS platforms. For example, fluorescence-based assays can be used to identify inhibitors of specific enzymes, or whole-cell reporter assays can screen for compounds with antibacterial or other cellular activities. nih.govmdpi.com Homogeneous Time-Resolved Fluorescence (HTRF) is a particularly robust method for HTS that can be adapted to screen for inhibitors of protein-protein interactions. nih.gov
Hit-to-Lead Optimization: Once initial "hits" are identified from HTS, the 4-chloro-2-nitrophenyl scaffold provides ample opportunities for medicinal chemistry optimization. The chloro and nitro groups, as well as the aromatic ring, can be systematically modified to improve potency, selectivity, and pharmacokinetic properties.
The integration of the synthetic versatility of this compound with automated HTS technologies creates a powerful engine for discovering novel chemical entities with valuable biological functions. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Chloro-2-nitrophenyl Isothiocyanate, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 4-chloro-2-nitroaniline and thiophosgene under controlled alkaline conditions (pH 8–10). Key parameters include maintaining low temperatures (0–5°C) to suppress side reactions and using anhydrous solvents (e.g., dichloromethane). Reaction progress should be monitored via thin-layer chromatography (TLC) with hexane/ethyl acetate (7:3) as the mobile phase. Post-synthesis purification via column chromatography (silica gel, gradient elution) improves purity (>95% by GC-MS). Yield optimization may require iterative adjustments of stoichiometry (1:1.2 molar ratio of amine to thiophosgene) .
| Synthesis Method | Conditions | Yield | Purity |
|---|---|---|---|
| Thiophosgene route | 0–5°C, pH 8–10 | 65–75% | >95% |
| Isonitrile conversion | Reflux, 12h | 50–60% | 85–90% |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirm the isothiocyanate (-NCS) group via asymmetric stretching at 2050–2100 cm⁻¹. Chlorine and nitro groups exhibit peaks at 750 cm⁻¹ (C-Cl) and 1520/1350 cm⁻¹ (asymmetric/symmetric NO₂) .
- NMR : ¹H NMR (CDCl₃) shows aromatic protons as doublets (δ 7.8–8.2 ppm) and nitro group deshielding. ¹³C NMR confirms the isothiocyanate carbon at δ 125–130 ppm.
- Mass Spectrometry : ESI-MS in positive ion mode typically displays [M+H]⁺ at m/z 229 (calculated for C₇H₄ClN₂O₂S). Cross-validate with high-resolution MS to resolve isotopic patterns from chlorine .
Q. How does the nitro group influence the stability of this compound under storage?
- Methodological Answer : The electron-withdrawing nitro group increases electrophilicity, making the compound prone to hydrolysis. Store at –20°C in amber vials under inert gas (argon). Degradation can be tracked via HPLC (C18 column, acetonitrile/water 60:40) with UV detection at 254 nm. Monthly stability assays are recommended for long-term storage .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic additions?
- Methodological Answer : Density Functional Theory (DFT) using the B3LYP hybrid functional (6-311++G** basis set) calculates electrophilicity indices and frontier molecular orbitals. For example, the LUMO energy of the isothiocyanate group (–NCS) correlates with its susceptibility to nucleophilic attack. Solvent effects (e.g., DMSO) are modeled via the polarizable continuum model (PCM). Compare computed activation energies with experimental kinetic data (e.g., pseudo-first-order rate constants) to validate predictions .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. If disorder is observed (e.g., nitro group orientation), apply restraints to thermal parameters and validate via residual electron density maps. For ambiguous cases, complement with powder XRD and DFT-optimized geometries. Software like WinGX and OLEX2 integrates multiple datasets to refine occupancy ratios .
Q. How can reaction mechanisms involving this compound be elucidated using kinetic and thermodynamic analyses?
- Methodological Answer :
-
Kinetics : Conduct time-resolved GC or HPLC to monitor intermediate formation. For example, in thioamide synthesis, pseudo-first-order kinetics can be derived from [amine] vs. time plots.
-
Thermodynamics : Calculate Gibbs free energy (ΔG‡) via Eyring equation using activation parameters from variable-temperature experiments. Compare with DFT-derived transition states to identify rate-limiting steps .
Reaction ΔG‡ (kJ/mol) Rate-Limiting Step Amine addition 85–90 Nucleophilic attack Hydrolysis 70–75 Isothiocyanate cleavage
Q. What are best practices for validating purity in complex matrices (e.g., biological assays)?
- Methodological Answer : Use orthogonal methods:
- LC-MS/MS : Quantify trace impurities (e.g., hydrolyzed byproducts) with MRM transitions.
- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values.
- DSC : Verify melting point consistency (±2°C) and detect polymorphic forms .
Data Contradiction Analysis
Q. How to address discrepancies between computational and experimental vibrational spectra?
- Methodological Answer : Anharmonic corrections (e.g., VPT2 method) in DFT simulations improve IR peak alignment. For mismatched intensities, consider solvent interactions (e.g., hydrogen bonding in DMSO) or crystal packing effects. Experimental IR should be acquired in matching states (solid vs. solution) .
Experimental Design Considerations
Q. What controls are essential when studying the compound’s toxicity in cell-based assays?
- Methodological Answer : Include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
